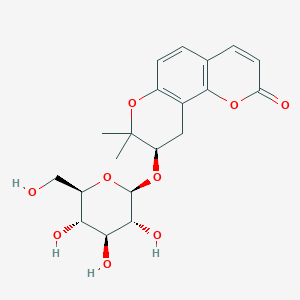

praeroside IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H24O9 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(9R)-8,8-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-h]chromen-2-one |

InChI |

InChI=1S/C20H24O9/c1-20(2)13(27-19-17(25)16(24)15(23)12(8-21)26-19)7-10-11(29-20)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13-,15-,16+,17-,19+/m1/s1 |

InChI Key |

BPBRRMGZTUDRDI-LDSJTTMQSA-N |

Isomeric SMILES |

CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Praeroside IV: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Praeroside IV, a natural compound of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for key data and experimental insights.

Chemical Structure and Properties

This compound is a phenolic glycoside that has been isolated from plants of the Peucedanum genus, notably Peucedanum formosanum. Its chemical identity has been established through spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₈ | --INVALID-LINK-- |

| Molecular Weight | 342.34 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one | --INVALID-LINK-- |

| SMILES | CCC(=O)C1=CC(=C(C=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC | --INVALID-LINK-- |

| PubChem CID | 5321499 | --INVALID-LINK-- |

| XLogP3 | -0.9 | --INVALID-LINK-- |

Biological Activity: Anti-platelet Aggregation

Preliminary studies have identified this compound as having anti-platelet aggregation activity.[1] Research on the constituents of Peucedanum formosanum has shown that several isolated compounds, including this compound, contribute to this biological effect.[1]

At present, the specific signaling pathways through which this compound exerts its anti-platelet effects have not been elucidated in the available scientific literature. Further research is required to determine the precise mechanism of action.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be inferred from studies on the chemical constituents of Peucedanum species.

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from plant material, based on methodologies described for related compounds.[1]

Structural Elucidation

The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.

References

Praeroside IV: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeroside IV, an iridoid glycoside, has been identified as a constituent of Lamiophlomis rotata (Benth.) Kudo, a perennial herb with a long history of use in traditional Tibetan medicine. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its chemical characteristics. The information presented herein is intended to support further research and development of this potentially valuable natural product.

Natural Sources of this compound

Experimental Protocols for Isolation and Purification

The isolation of this compound from Lamiophlomis rotata involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methods for isolating iridoid glycosides from this plant.

Plant Material and Extraction

-

Plant Material Preparation: The whole plant or specific parts (e.g., roots and rhizomes) of Lamiophlomis rotata are collected, dried, and pulverized into a coarse powder.

-

Extraction: The powdered plant material is typically extracted with a polar solvent to efficiently isolate the glycosidic compounds. A common method is reflux extraction with methanol or ethanol. The extraction is usually repeated multiple times to ensure a comprehensive extraction of the target compounds.

Purification

The crude extract obtained is a complex mixture of various phytochemicals. Therefore, a series of chromatographic techniques are employed for the purification of this compound.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is then subjected to column chromatography.

-

Macroporous Resin Chromatography: The fraction is often first passed through a macroporous resin column (e.g., D101 or HP-20) and eluted with a gradient of ethanol in water. This step helps in the initial separation and enrichment of the total iridoid glycosides.

-

Silica Gel Column Chromatography: Further purification is achieved using silica gel column chromatography with a gradient elution system, typically composed of chloroform and methanol in varying ratios.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is often accomplished using reversed-phase preparative HPLC (e.g., on a C18 column) with a mobile phase consisting of a gradient of methanol or acetonitrile in water.

-

The following diagram illustrates a typical workflow for the isolation of this compound from Lamiophlomis rotata.

Quantitative Data

Currently, there is limited publicly available data specifically quantifying the yield of this compound from Lamiophlomis rotata. The concentration of phytochemicals in plants can vary significantly based on factors such as the geographical location of collection, harvest time, and the specific plant part used. However, studies on the total iridoid glycoside content in L. rotata can provide an estimate of the potential abundance of this class of compounds.

| Plant Part | Total Iridoid Glycoside Content (% of dry weight) | Reference |

| Whole Plant | Varies | [1] |

| Roots/Rhizomes | Generally higher concentration | [2] |

Note: The table above is a general representation and specific yields of this compound would require dedicated quantitative analysis.

Biological Activity and Signaling Pathways

While the bioactivity of the total iridoid glycoside extract from Lamiophlomis rotata has been investigated for its anti-inflammatory and analgesic properties, specific studies detailing the mechanism of action and effects on cellular signaling pathways of pure this compound are not extensively documented in the available literature. Research on other iridoid glycosides suggests that their biological effects can be mediated through various signaling pathways, including those involved in inflammation and immune response. Further investigation is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

The following diagram represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of other iridoid glycosides.

Conclusion

This compound is a naturally occurring iridoid glycoside found in Lamiophlomis rotata. Its isolation requires a systematic approach involving solvent extraction and multiple chromatographic steps. While the general biological activities of extracts from L. rotata are known, further research is needed to fully characterize the specific pharmacological properties, mechanism of action, and quantitative yield of this compound. This guide provides a foundational resource for scientists and researchers to advance the study of this promising natural compound for potential therapeutic applications.

References

An In-depth Technical Guide on the Core Praeroside IV Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeroside IV, an iridoid glycoside found in plants of the Veronica genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide delineates the putative biosynthetic pathway of this compound, integrating current knowledge of iridoid biosynthesis. The pathway commences with the cyclization of 8-oxogeranial to form the core iridoid skeleton, followed by a series of hydroxylation and glycosylation steps. While the early stages of iridoid biosynthesis are well-characterized, the late-stage tailoring enzymes, specifically the cytochrome P450 hydroxylase and UDP-glycosyltransferase responsible for the final steps in this compound formation, are yet to be definitively identified. This guide presents a hypothesized pathway based on analogous biosynthetic routes for similar iridoid glycosides, such as aucubin and catalpol, which are also found in Veronica species. Detailed experimental protocols for the characterization of the key enzyme families involved are provided, alongside a framework for the quantitative analysis of this compound and its precursors.

Introduction

Iridoids are a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide range of biological activities and are often found as glycosides in numerous plant species. This compound is an iridoid glycoside that has been isolated from various Veronica species (Plantaginaceae)[1][2][3]. The elucidation of its biosynthetic pathway is a key objective for enabling biotechnological production and for understanding the chemical diversity of this plant genus. This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from the initial cyclization of the iridoid scaffold to the final glycosylation step.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of iridoid biosynthesis, which can be broadly divided into three stages: (1) formation of the iridoid skeleton, (2) modifications of the iridoid core, and (3) glycosylation.

Formation of the Iridoid Skeleton

The pathway begins with geranyl pyrophosphate (GPP), which is synthesized through the methylerythritol 4-phosphate (MEP) pathway in plastids. A series of enzymatic reactions converts GPP to the key intermediate 8-oxogeranial. The cyclization of 8-oxogeranial is catalyzed by an iridoid synthase (ISY) to form the characteristic bicyclic iridoid structure. This part of the pathway, leading to intermediates like nepetalactol, has been extensively studied in other iridoid-producing plants[4].

Putative Late-Stage Modifications: Hydroxylation and Glycosylation

Following the formation of the initial iridoid skeleton, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (CYPs). In the proposed pathway for this compound, it is hypothesized that an iridoid precursor, such as 8-epi-iridodial, undergoes hydroxylation. Based on the biosynthesis of structurally related iridoids like aucubin and catalpol, a key intermediate is likely deoxygeniposidic acid, which is then hydroxylated to form geniposidic acid and subsequently bartsioside and aucubin[5][6][7]. The conversion of aucubin to catalpol involves an epoxidation step, also likely catalyzed by a CYP[8].

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the iridoid aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a sugar residue from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules[9][10]. The specific UGT responsible for the glycosylation step in this compound biosynthesis has not yet been characterized.

-

dot

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data on the concentrations of this compound and its biosynthetic intermediates in Veronica species. To facilitate future research, the following table provides a template for summarizing such data once it becomes available through experimental analysis.

| Compound | Plant Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Geraniol | Leaves | Data not available | GC-MS | |

| 8-Oxogeranial | Leaves | Data not available | LC-MS/MS | |

| Aucubin | Leaves | Data not available | HPLC-UV, LC-MS | [5][6] |

| Catalpol | Leaves | Data not available | HPLC-UV, LC-MS | [5][6] |

| This compound | Leaves | Data not available | HPLC-UV, LC-MS | |

| This compound | Roots | Data not available | HPLC-UV, LC-MS |

Experimental Protocols

The following sections detail generalized experimental protocols for the identification and characterization of the key enzymes presumed to be involved in the later stages of this compound biosynthesis.

Identification and Characterization of a Candidate Cytochrome P450 Hydroxylase

-

Objective: To identify and functionally characterize the CYP450 enzyme responsible for the hydroxylation of an iridoid precursor in the this compound pathway.

-

Methodology:

-

Candidate Gene Identification: Perform transcriptome analysis of Veronica species known to produce this compound. Identify candidate CYP genes that are co-expressed with known iridoid biosynthesis genes (e.g., GES, G8H, ISY). Prioritize candidates from CYP families known to be involved in terpenoid metabolism[11][12][13].

-

Heterologous Expression: Clone the full-length cDNA of candidate CYPs into an expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli). Express the recombinant proteins in a suitable host system. Yeast (Saccharomyces cerevisiae) is often preferred for plant P450s as it is a eukaryote and possesses the necessary P450 reductases[14].

-

Enzyme Assays:

-

Prepare microsomes from yeast cultures expressing the candidate CYP.

-

Incubate the microsomes with a putative iridoid substrate (e.g., catalpol, if further hydroxylation is hypothesized, or a precursor) and NADPH.

-

The reaction mixture should contain:

-

100 mM potassium phosphate buffer (pH 7.5)

-

100-500 µM iridoid substrate (dissolved in DMSO)

-

1 mM NADPH

-

Microsomal protein (50-200 µg)

-

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of ethyl acetate or by flash-freezing.

-

-

Product Analysis: Extract the reaction products with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol. Analyze the products by HPLC-MS/MS to identify the hydroxylated iridoid. Compare the retention time and mass spectrum with an authentic standard of the expected product if available.

-

-

dot

Caption: Experimental workflow for CYP450 characterization.

Identification and Characterization of a Candidate UDP-Glycosyltransferase (UGT)

-

Objective: To identify and functionally characterize the UGT responsible for the final glycosylation step in this compound biosynthesis.

-

Methodology:

-

Candidate Gene Identification: Similar to the CYP450 approach, use transcriptomic data from a this compound-producing Veronica species to identify UGT genes co-expressed with other pathway genes. Focus on UGT families known to be involved in the glycosylation of secondary metabolites[15][16][17].

-

Heterologous Expression: Clone the candidate UGT cDNAs into an E. coli expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His-tag). Express and purify the recombinant UGT proteins.

-

Enzyme Assays:

-

Incubate the purified UGT with the putative iridoid aglycone acceptor and UDP-glucose as the sugar donor.

-

The reaction mixture should contain:

-

50 mM Tris-HCl buffer (pH 7.0)

-

1-5 µg of purified UGT enzyme

-

1 mM iridoid aglycone substrate

-

2 mM UDP-glucose

-

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of methanol.

-

-

Product Analysis: Centrifuge the reaction mixture to pellet the precipitated protein. Analyze the supernatant directly by HPLC-MS/MS to detect the formation of the glycosylated product (this compound). Compare with an authentic standard.

-

-

dot

Caption: Experimental workflow for UGT characterization.

Quantitative Analysis of this compound and Intermediates

-

Objective: To quantify the levels of this compound and its precursors in different tissues of Veronica species.

-

Methodology:

-

Sample Preparation: Harvest plant tissues (leaves, stems, roots) and immediately freeze in liquid nitrogen. Lyophilize the tissues and grind to a fine powder.

-

Extraction: Extract a known amount of dried plant powder (e.g., 100 mg) with a suitable solvent, such as 80% methanol. Sonication or pressurized liquid extraction can be used to improve extraction efficiency[18][19][20].

-

Solid-Phase Extraction (SPE) Cleanup: To remove interfering compounds, pass the crude extract through an SPE cartridge (e.g., C18). Elute the iridoids with methanol.

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

-

Develop MRM transitions for each target compound (precursor ion -> product ion).

-

-

Quantification: Create a calibration curve using authentic standards of each analyte to determine their concentrations in the plant extracts.

-

Conclusion

The biosynthetic pathway of this compound is a promising area of research with implications for the sustainable production of this and other valuable iridoid glycosides. While the early steps of the pathway are reasonably well understood, the specific enzymes responsible for the late-stage hydroxylation and glycosylation reactions remain to be elucidated. The experimental approaches outlined in this guide provide a roadmap for the identification and characterization of these missing enzymatic steps. Future work in this area, combining transcriptomics, heterologous expression, and detailed enzymatic and phytochemical analysis, will be essential to fully unravel the biosynthesis of this compound and to enable its biotechnological production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Veronica Plants—Drifting from Farm to Traditional Healing, Food Application, and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 7. academic.oup.com [academic.oup.com]

- 8. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UGT85A84 Catalyzes the Glycosylation of Aromatic Monoterpenes in Osmanthus fragrans Lour. Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational Identification and Systematic Classification of Novel Cytochrome P450 Genes in Salvia miltiorrhiza | PLOS One [journals.plos.org]

- 12. Comprehensive Review on Plant Cytochrome P450 Evolution: Copy Number, Diversity, and Motif Analysis From Chlorophyta to Dicotyledoneae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions [frontiersin.org]

- 18. A comparison of sample preparation techniques for quantifying iridoid glycosides sequestered by lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

Praeroside IV: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeroside IV is a naturally occurring pyranocoumarin glycoside isolated from the roots of plants such as Angelica furcijuga and Peucedanum praeruptorum. Emerging research has highlighted its potential therapeutic properties, particularly its hepatoprotective and anti-inflammatory activities. This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting available quantitative data, detailed experimental protocols for key cited experiments, and visual representations of relevant biological pathways and workflows.

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects in preclinical models of liver injury. The primary evidence for this activity comes from studies using a D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury model in mice.

Quantitative Data: In Vivo Hepatoprotective Activity

| Compound | Dose | Animal Model | Induction Agent | Key Findings | Reference |

| This compound | 25 mg/kg (i.p.) | Mice | D-GalN/LPS | Protected against liver injury | [1] |

Experimental Protocol: D-GalN/LPS-Induced Liver Injury in Mice

This protocol is based on the methodology described in the key cited literature[1].

1. Animals: Male mice are used for this model.

2. Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.

3. Grouping: Mice are randomly divided into the following groups:

- Control Group: Receives a vehicle (e.g., saline or DMSO).

- D-GalN/LPS Group: Receives D-galactosamine and lipopolysaccharide to induce liver injury.

- This compound Treatment Group: Receives this compound at a predetermined dose (e.g., 25 mg/kg, intraperitoneally) prior to the administration of D-GalN/LPS.

- Positive Control Group (Optional): Receives a known hepatoprotective agent (e.g., silymarin).

4. Induction of Liver Injury:

- D-galactosamine (dissolved in saline) is administered intraperitoneally.

- Lipopolysaccharide (dissolved in saline) is administered intraperitoneally shortly after D-GalN.

5. Sample Collection:

- Blood samples are collected at a specified time point after D-GalN/LPS administration (e.g., 8 hours) for biochemical analysis.

- Liver tissues are harvested for histopathological examination and further biochemical assays.

6. Assessment of Hepatoprotection:

- Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as key indicators of liver damage.

- Histopathological Analysis: Liver tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and other pathological changes.

7. Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Signaling Pathway: D-GalN/LPS-Induced Liver Injury

The D-GalN/LPS model induces liver injury primarily through a mechanism involving the sensitization of hepatocytes to the inflammatory effects of LPS. D-GalN depletes uridine triphosphate (UTP) pools in hepatocytes, leading to impaired protein synthesis and increased susceptibility to apoptosis. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on immune cells, particularly Kupffer cells (resident liver macrophages), triggering a signaling cascade that results in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). TNF-α then acts on the sensitized hepatocytes to induce apoptosis and necrosis, leading to liver damage.

Caption: Signaling cascade in D-GalN/LPS-induced liver injury.

Anti-inflammatory Activity

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is a standard method for assessing the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in activated macrophages.

1. Cell Culture:

- Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

- Cells are seeded in 96-well plates and allowed to adhere overnight.

2. Treatment:

- Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

- A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME) are included.

3. Stimulation:

- Cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

4. Measurement of Nitrite:

- After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

- The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. The Griess reaction involves a colorimetric reaction that can be quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

5. Data Analysis:

- The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

- The IC50 value (the concentration of the compound that inhibits NO production by 50%) can be determined from a dose-response curve.

Signaling Pathway: LPS-Induced Nitric Oxide Production

LPS binding to TLR4 on macrophages initiates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). iNOS then catalyzes the production of nitric oxide (NO) from L-arginine.

Caption: LPS-induced NF-κB signaling leading to NO production.

Antioxidant and Anti-Cancer Activities

Currently, there is a notable lack of publicly available data on the antioxidant and anti-cancer activities of this compound. Further research is required to explore these potential biological properties. Standard in vitro assays that could be employed for this purpose are outlined below.

Experimental Workflow: In Vitro Antioxidant and Anti-Cancer Screening

This workflow provides a general framework for the initial screening of a compound like this compound for its antioxidant and anti-cancer potential.

Caption: General workflow for screening antioxidant and anti-cancer activities.

Conclusion

This compound is a promising natural compound with demonstrated in vivo hepatoprotective activity and suggested anti-inflammatory properties through the inhibition of nitric oxide production. The available data, while limited, provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on elucidating the precise mechanisms of action, conducting comprehensive antioxidant and anti-cancer screenings, and establishing a more detailed pharmacological profile. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the further study of this intriguing molecule.

References

Unveiling the In Vitro Pharmacological Potential of Praeroside IV: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeroside IV, a naturally occurring phenolic glycoside, has been identified as a constituent of several medicinal plants, notably Peucedanum praeruptorum Dunn and Glehnia littoralis. While comprehensive pharmacological data on the isolated compound remains emerging, in vitro studies on extracts of these plants provide significant insights into the potential therapeutic effects of their components, including this compound. This technical guide synthesizes the available in vitro data to illuminate the prospective antioxidant and anti-inflammatory properties of this compound, offering a foundation for future research and drug development endeavors. The information presented herein is primarily derived from studies on plant extracts containing this compound, and thus, the described effects may be attributable to the synergistic action of multiple constituents.

In Vitro Antioxidant Effects

Extracts of Peucedanum praeruptorum Dunn, a known source of this compound, have demonstrated notable antioxidant capabilities in various in vitro models. These studies suggest that constituents of the extract, likely including this compound, can directly scavenge harmful free radicals and bolster cellular antioxidant defense mechanisms.

Quantitative Data Summary: Antioxidant Activity of Peucedanum praeruptorum Dunn Extract

| Assay Type | Cell Line | Extract Concentration | Key Findings | Reference |

| DPPH Radical Scavenging | Acellular | Concentration-dependent | Increased scavenging activity with higher extract concentration. | [1][2] |

| ABTS Radical Scavenging | Acellular | Concentration-dependent | Demonstrated effective scavenging of ABTS radicals. | [1][2] |

| Hydroxyl Radical Scavenging | Acellular | Concentration-dependent | Showed significant hydroxyl radical scavenging capacity. | [1][2] |

| Superoxide Anion Scavenging | Acellular | Concentration-dependent | Exhibited scavenging activity against superoxide anions. | [1][2] |

| H₂O₂-induced Oxidative Stress | LLC-PK1 | 50, 100, 200 µg/mL | Protected cells from H₂O₂-induced damage, increased cell viability, reduced MDA levels, and increased SOD, CAT, and GSH-Px levels and gene expression. | [1][2][3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

-

Various concentrations of the test compound (or extract) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is then measured at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Cells are seeded in a 96-well plate and cultured until they reach the desired confluence.

-

The cells are then treated with the test compound at various concentrations and/or an inducing agent (e.g., H₂O₂) for a specific duration.

-

After treatment, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plate is incubated for a period (e.g., 4 hours) to allow the formazan crystals to form.

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Potential Antioxidant Mechanism of Action

The antioxidant effects observed in extracts containing this compound appear to be multifaceted, involving both the direct neutralization of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant systems.

In Vitro Anti-Inflammatory Effects

Glehnia littoralis extracts, which also contain this compound, have been shown to exert anti-inflammatory effects in vitro, primarily in macrophage cell models stimulated with lipopolysaccharide (LPS). These findings suggest that the constituents of the extract can modulate key inflammatory signaling pathways.

Quantitative Data Summary: Anti-Inflammatory Activity of Glehnia littoralis Extract

| Cell Line | Stimulus | Extract Concentration | Key Findings | Reference |

| RAW264.7 | LPS | Not specified in abstract | Down-regulated the expression of COX-2 and iNOS. Modulated the MAPK and NF-κB signaling pathways. | [4][5] |

Experimental Protocols

Western Blot Analysis for Signaling Proteins:

-

Cells are cultured and treated with the test compound and/or an inflammatory stimulus (e.g., LPS).

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a suitable method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Potential Anti-Inflammatory Signaling Pathway

The anti-inflammatory activity of extracts containing this compound is likely mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, which are crucial regulators of inflammatory gene expression.

Conclusion and Future Directions

The in vitro evidence from studies on Peucedanum praeruptorum Dunn and Glehnia littoralis extracts strongly suggests that their constituent compounds, including this compound, possess significant antioxidant and anti-inflammatory properties. The observed mechanisms include direct radical scavenging, enhancement of cellular antioxidant defenses, and modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

While these findings are promising, further research is imperative to isolate and characterize the specific pharmacological effects of this compound. Future in vitro studies should focus on utilizing the purified compound to quantify its antioxidant and anti-inflammatory efficacy, determine its IC50 values in various assays, and elucidate its precise molecular targets and mechanisms of action. Such investigations will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel pharmacological agent.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Protective effect of Peucedanum praeruptorum Dunn extract on oxidative damage of LLC‑PK1 cells induced by H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

Praeroside IV: A Technical Guide to its Discovery, Chemistry, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: Praeroside IV, a naturally occurring coumarin glycoside, has emerged as a subject of interest within the scientific community. This document provides a comprehensive technical overview of its discovery, history, chemical properties, and known biological activities, with a particular focus on its potential anti-inflammatory effects. Detailed experimental protocols, quantitative data, and visual representations of relevant pathways are presented to facilitate further research and development.

Discovery and History

Subsequent research by Kong et al. in 1994 further solidified the understanding of the chemical constituents of Peucedanum praeruptorum, independently isolating and characterizing Baihuaqianhuoside.[2] The plant itself has a long history of use in traditional medicine for treating respiratory ailments, and modern research has begun to explore its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[3]

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H22O8 | PubChem |

| Molecular Weight | 342.34 g/mol | PubChem |

Experimental Protocols

Isolation of this compound from Peucedanum praeruptorum Dunn

The following protocol is a summarized representation of the method described by Takata et al. (1988).[1]

Experimental Workflow: Isolation of this compound

Caption: Workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Peucedanum praeruptorum Dunn are extracted with methanol (MeOH) at room temperature. The extract is then concentrated under reduced pressure.

-

Partitioning: The concentrated extract is suspended in water and partitioned with n-hexane to remove nonpolar compounds. The aqueous layer is retained.

-

Initial Column Chromatography: The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water and then eluted with a stepwise gradient of increasing methanol concentrations.

-

Silica Gel Chromatography: Fractions containing this compound are combined and further purified by silica gel column chromatography using a chloroform-methanol (CHCl3-MeOH) gradient as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS (octadecylsilyl) column with a methanol-water (MeOH-H2O) mobile phase to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including:

-

UV Spectroscopy: To identify the chromophore.

-

IR Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C NMR to elucidate the detailed structure and stereochemistry.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

| Position | 1H NMR (δ, ppm, multiplicity, J in Hz) | 13C NMR (δ, ppm) |

| Aglycone | ||

| 2 | 161.2 | |

| 3 | 6.25 (d, 9.5) | 112.8 |

| 4 | 7.63 (d, 9.5) | 143.5 |

| 5 | 7.35 (s) | 128.8 |

| 6 | 115.8 | |

| 7 | 160.4 | |

| 8 | 6.83 (s) | 98.2 |

| 9 | 156.4 | |

| 10 | 103.5 | |

| 3' | 3.89 (s) | 56.1 |

| Glucose | ||

| 1' | 5.08 (d, 7.5) | 101.5 |

| 2' | 3.50-3.65 (m) | 74.8 |

| 3' | 3.50-3.65 (m) | 78.1 |

| 4' | 3.50-3.65 (m) | 71.3 |

| 5' | 3.50-3.65 (m) | 77.8 |

| 6' | 3.75 (dd, 12.0, 5.5), 3.92 (dd, 12.0, 2.0) | 62.5 |

(Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented here is a composite representation from available literature.)

Biological Activity and Potential Mechanisms

While Peucedanum praeruptorum extracts have demonstrated a range of biological activities, including anti-inflammatory effects, specific studies on the isolated this compound are limited.[3] The anti-inflammatory properties of the plant extract suggest that its constituents, including this compound, may contribute to these effects.

A common mechanism of anti-inflammatory action for many natural products involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a key regulator of the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Description of the Hypothesized Pathway:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

-

Signal Transduction: This binding initiates a signaling cascade involving adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex.

-

NF-κB Release: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65).

-

Nuclear Translocation and Gene Expression: The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription and subsequent production of inflammatory mediators like TNF-α and IL-6.

-

Potential Inhibition by this compound: It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex, thereby preventing the release and nuclear translocation of NF-κB.

Future Directions

The discovery and characterization of this compound have opened avenues for further investigation. Key areas for future research include:

-

Pharmacological Studies: In-depth studies are needed to confirm and quantify the anti-inflammatory activity of pure this compound in various in vitro and in vivo models.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective anti-inflammatory agents.

-

Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are necessary for its potential development as a therapeutic agent.

References

In-depth Technical Guide: Praeroside IV Analogues and Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on Praeroside IV Analogues and Derivatives

Executive Summary

This technical guide serves as a comprehensive resource on this compound, its analogues, and derivatives for researchers, scientists, and professionals in the field of drug development. Due to the limited publicly available information on a compound specifically named "this compound," this document focuses on a closely related and well-researched compound, Astragaloside IV , which shares a similar nomenclature pattern and is a subject of extensive scientific investigation. This guide summarizes the current understanding of Astragaloside IV's biological activities, details relevant experimental protocols, and visualizes key signaling pathways. All quantitative data has been consolidated into structured tables for ease of comparison.

Introduction to Astragaloside IV

Astragaloside IV (AS-IV) is a major active saponin extracted from the dried roots of Astragalus membranaceus, a traditional Chinese herb. It has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and immunoregulatory properties. This guide will delve into the current research surrounding AS-IV as a proxy for the potential areas of investigation for novel praeroside compounds.

Biological Activities of Astragaloside IV

Astragaloside IV has been shown to modulate several key signaling pathways, contributing to its therapeutic potential in various disease models.

Antiviral and Immunosuppression Alleviation

In the context of Porcine reproductive and respiratory syndrome virus (PRRSV) infection, Astragaloside IV has demonstrated the ability to alleviate immunosuppression. It achieves this by restoring the inhibited cGAS-STING signaling pathway, which is crucial for the production of type I interferons (IFNs) and mounting an effective innate immune response against viral pathogens.[1][2]

Regulation of Ferroptosis

Astragaloside IV has been found to inhibit PM2.5-mediated lung injury in mice by regulating the ferroptosis signaling pathway.[3] It exerts its protective effects through the Nrf2/SLC7A11/GPX4 axis, reducing oxidative stress and iron accumulation in lung tissue.[3]

Signaling Pathways

cGAS-STING Signaling Pathway in PRRSV Infection

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system that detects cytosolic DNA. In the case of PRRSV, an RNA virus, this pathway is still implicated in the host's immune response. Astragaloside IV has been shown to positively regulate this pathway, counteracting the immunosuppressive effects of the virus.

Experimental Protocols

Evaluation of Antiviral Activity and cGAS-STING Pathway Modulation

Objective: To determine the effect of Astragaloside IV on PRRSV-induced immunosuppression and the cGAS-STING signaling pathway in porcine alveolar macrophages (PAMs).

Methodology:

-

Cell Culture and Virus Infection: PAMs are cultured and infected with PRRSV.

-

Astragaloside IV Treatment: Infected cells are treated with varying concentrations of Astragaloside IV.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of key genes in the cGAS-STING pathway (cGAS, STING, TBK1, IRF3) and Type I interferons (IFN-β).

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the protein levels of secreted IFN-β in the cell culture supernatant.

-

Western Blot (WB): To detect the protein expression and phosphorylation status of key signaling molecules (e.g., TBK1, IRF3).[1][2]

Quantitative Data Summary

Due to the absence of specific data for "this compound," this section remains to be populated. For research on Astragaloside IV, quantitative data such as IC50 values, percentage of inhibition, and levels of cytokine expression would be presented in tabular format here.

Conclusion and Future Directions

References

- 1. Astragaloside IV Regulates cGAS-STING Signaling Pathway to Alleviate Immunosuppression Caused by PRRSV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Astragaloside IV regulates the ferroptosis signaling pathway via the Nrf2/SLC7A11/GPX4 axis to inhibit PM2.5-mediated lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Astragaloside IV: A Technical Guide

A Note on Terminology: Initial searches for "praeroside IV" did not yield significant results, suggesting a potential misspelling or less common nomenclature. The following in-depth guide is based on the strong likelihood that the intended compound of interest is Astragaloside IV (AS-IV) , a prominent bioactive saponin isolated from Astragalus membranaceus. This document synthesizes current literature and patent filings to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of AS-IV.

Astragaloside IV has garnered considerable attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, and cardioprotective effects. This guide delves into the molecular mechanisms, experimental validation, and intellectual property landscape surrounding this promising natural compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies, offering a comparative look at the potency and efficacy of Astragaloside IV in different experimental models.

Table 1: Neuroprotective Effects of Astragaloside IV

| Parameter | Cell Line/Model | Condition | Concentration/Dosage | Result | Reference |

| Cell Viability | SH-SY5Y cells | H₂O₂-induced oxidative stress | 200 µmol/l | Significantly increased cell viability | [1] |

| Bax/Bcl-2 Ratio | SH-SY5Y cells | H₂O₂-induced oxidative stress | 200 µmol/l | Significantly downregulated the Bax/Bcl-2 ratio | [1] |

| p-p38 Levels | SH-SY5Y cells | H₂O₂-induced oxidative stress | 200 µmol/l | Markedly decreased levels of phosphorylated p38 | [1] |

| α-synuclein Expression | SH-SY5Y cells | H₂O₂-induced oxidative stress | 200 µmol/l | Inhibited the expression of α-synuclein | [1] |

Table 2: Antiviral and Immunomodulatory Effects of Astragaloside IV

| Parameter | Cell Line/Model | Condition | Concentration/Dosage | Result | Reference |

| cGAS mRNA Expression | Porcine Alveolar Macrophages (PAMs) | PRRSV infection | Not specified | Significantly restored cGAS mRNA expression | [2] |

| TBK1 mRNA Expression | Porcine Alveolar Macrophages (PAMs) | PRRSV infection | Not specified | Significantly restored TBK1 mRNA expression | [2] |

| IRF-3 mRNA Expression | Porcine Alveolar Macrophages (PAMs) | PRRSV infection | Not specified | Significantly decreased IRF-3 mRNA expression | [2] |

| STING Expression | Porcine Alveolar Macrophages (PAMs) | PRRSV infection | Not specified | Significantly elevated STING expression | [2] |

Table 3: Effects of Astragaloside IV on Pulmonary Arterial Hypertension

| Parameter | Model | Condition | Dosage | Result | Reference |

| Jagged-1, Notch-3, Hes-5 mRNA and protein expression | Rat lung tissues and PASMCs | Hypoxia-induced PAH | Not specified | Significantly downregulated expression | [3] |

| PASMC proliferation | In vitro | Hypoxia | Not specified | Ameliorated hypoxia-induced proliferation | [3] |

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the cited data and for designing future studies.

1. Neuroprotection Assay in SH-SY5Y Cells [1]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Oxidative Stress Induction: Oxidative stress was induced by exposing the cells to hydrogen peroxide (H₂O₂).

-

Treatment: Cells were pre-treated with Astragaloside IV (200 µmol/l) prior to H₂O₂ exposure.

-

Western Blot Analysis: Protein expression levels of Bax, Bcl-2, phosphorylated p38 (p-p38), total p38, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated JNK (p-JNK), total JNK, and α-synuclein were determined by Western blot analysis.

-

Statistical Analysis: Data were analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test.

2. Antiviral Assay in Porcine Alveolar Macrophages (PAMs) [2]

-

Cell Culture: Primary porcine alveolar macrophages (PAMs) were isolated and cultured.

-

Virus Infection: PAMs were infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).

-

Treatment: Cells were treated with Astragaloside IV.

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of cGAS, STING, TBK1, and IRF-3 were quantified using qRT-PCR.

-

ELISA: Cytokine levels were measured using enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: Protein expression levels were determined by Western blot.

3. Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) Model [3]

-

Animal Model: Male Sprague-Dawley rats were used to establish a hypoxia-induced PAH model.

-

Treatment: Rats were treated with Astragaloside IV.

-

Cell Culture: Pulmonary artery smooth muscle cells (PASMCs) were isolated and cultured under hypoxic conditions.

-

RT-qPCR and Western Blotting: The mRNA and protein expression levels of Jagged-1, Notch-3, and Hes-5 were detected in rat lung tissues and PASMCs.

Signaling Pathways and Mechanisms of Action

Astragaloside IV exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

References

- 1. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Astragaloside IV attenuates hypoxia-induced pulmonary vascular remodeling via the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Profile of Praeroside IV: A Deep Dive into Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often leads researchers to explore a vast array of natural compounds. However, before any compound can be considered for clinical application, a thorough understanding of its safety and toxicity profile is paramount. This technical guide focuses on Praeroside IV, a compound of interest in various pharmacological studies. The following sections will provide a comprehensive overview of its known safety and toxicity, drawing from available scientific literature.

Quantitative Toxicological Data

A critical aspect of evaluating a compound's safety is the quantitative assessment of its toxicity. Unfortunately, at present, there is a significant lack of publicly available data regarding the specific safety and toxicity profile of a compound identified as "this compound." Extensive searches of scientific databases and literature have not yielded specific quantitative toxicological data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or detailed cytotoxicity and genotoxicity studies directly associated with this name.

The absence of such data suggests that "this compound" may be a less common name, a synonym for another compound, or a substance that has not yet undergone extensive toxicological evaluation. Researchers are strongly advised to verify the compound's identity, for instance, through its Chemical Abstracts Service (CAS) number, to ensure access to any existing toxicological information that may be indexed under a different identifier.

Signaling Pathways of Related Compounds

While direct information on this compound is limited, it is sometimes informative to look at the signaling pathways of structurally related or similarly named compounds, such as Astragaloside IV, as this can provide clues for potential biological interactions. It is crucial to note that this is for informational purposes only and does not reflect the specific actions of this compound.

Astragaloside IV has been shown to modulate several signaling pathways, including:

-

p38 MAPK Pathway: Astragaloside IV has been observed to exert protective effects in neuronal cells by inhibiting the p38 MAPK signaling pathway, which is involved in cellular stress responses.[1]

-

cGAS-STING Signaling Pathway: In the context of viral infections, Astragaloside IV has been found to regulate the cGAS-STING pathway, which plays a role in the innate immune response.[2]

-

Notch Signaling Pathway: This compound can also attenuate vascular remodeling by interacting with the Notch signaling pathway, which is crucial for cell proliferation and differentiation.[3]

-

ERK1/2 Signaling Pathway: Astragaloside IV has been investigated for its protective role in cardiac cells against oxidative stress, partly through the ERK1/2 signaling pathway.

The following diagram illustrates a generalized representation of a signaling pathway that could be investigated for this compound, based on the known interactions of related compounds.

Caption: A potential signaling pathway initiated by this compound.

Experimental Protocols for Future Studies

Given the data gap, this section outlines standardized experimental protocols that are essential for establishing the safety and toxicity profile of this compound.

Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound following a single administration.

Methodology:

-

Animal Model: Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice) of both sexes are used.

-

Dosage: A range of doses of this compound, determined from preliminary range-finding studies, are administered. A control group receives the vehicle only.

-

Administration: The route of administration should be relevant to the intended therapeutic use (e.g., oral, intravenous).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: All animals (including those that die during the study) undergo gross necropsy.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

Cytotoxicity Assay

Objective: To assess the in vitro toxicity of this compound on cultured cells.

Methodology:

-

Cell Lines: A panel of relevant cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) are cultured.

-

Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Assay: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) is determined to quantify the cytotoxic potential.

Genotoxicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of this compound.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Scoring: The number of revertant colonies (his+ revertants) is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result for mutagenicity.

The workflow for these essential safety and toxicity assessments is depicted in the following diagram.

References

- 1. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Astragaloside IV attenuates hypoxia-induced pulmonary vascular remodeling via the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Praeroside IV

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Praeroside IV, an iridoid glycoside, from its natural source. The methodologies described are based on established techniques for the isolation of similar compounds from Lamiophlomis rotata.

Introduction

This compound is an iridoid glycoside that has garnered interest for its potential pharmacological activities. Effective isolation and purification of this compound are crucial for further research and development. This document outlines a multi-step protocol involving solvent extraction followed by chromatographic purification.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the extraction and purification of iridoid glycosides from Lamiophlomis rotata, which can be adapted for this compound.

| Parameter | Extraction | Macroporous Resin Chromatography | Polyamide Chromatography |

| Solvent/Eluent | 60-80% Ethanol in water[1] | Stepwise gradient of Ethanol in water (e.g., 30%, 70%)[1] | 70% Ethanol in water[2] |

| Solid-to-Liquid Ratio | 1:10 to 1:50 (w/v)[1] | N/A | N/A |

| Extraction Time | 2-3 hours per extraction cycle[1] | N/A | N/A |

| Number of Extractions | 2-3 cycles[1] | N/A | N/A |

| Temperature | Reflux temperature[1] | Room Temperature | Room Temperature |

| Expected Yield of Total Iridoid Glycosides | Variable | High recovery rate (e.g., 70-82%)[3] | N/A |

| Resulting Purity | Low (Crude Extract) | Moderate to High | High |

Experimental Protocols

I. Extraction of this compound from Lamiophlomis rotata

This protocol describes the initial extraction of this compound from the dried and powdered plant material.

Materials:

-

Dried and powdered aerial parts of Lamiophlomis rotata

-

70% Ethanol (v/v) in deionized water

-

Reflux apparatus

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Weigh the powdered plant material and place it in a round-bottom flask.

-

Add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

-

Maintain the reflux for 2 hours with occasional stirring.

-

Allow the mixture to cool to room temperature and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Purification of this compound using Macroporous Resin Chromatography

This step aims to enrich the iridoid glycoside fraction from the crude extract.

Materials:

-

Crude extract from the previous step

-

Macroporous resin (e.g., XDA-7)[1]

-

Chromatography column

-

Deionized water

-

30% Ethanol (v/v)

-

70% Ethanol (v/v)

-

Fraction collector

Procedure:

-

Pre-treat the macroporous resin by washing it sequentially with ethanol and then deionized water to remove any impurities.

-

Pack the chromatography column with the pre-treated resin.

-

Dissolve the crude extract in a minimal amount of deionized water.

-

Load the dissolved extract onto the prepared column.

-

Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.

-

Elute the column with 3-4 bed volumes of 30% ethanol to remove flavonoids and other less polar compounds. Collect this fraction separately.[1]

-

Elute the target iridoid glycosides, including this compound, with 3-4 bed volumes of 70% ethanol.[2][3]

-

Collect the 70% ethanol fraction and concentrate it using a rotary evaporator.

III. Further Purification by Polyamide Chromatography

For higher purity, an additional chromatographic step using a polyamide column can be employed.

Materials:

-

Concentrated iridoid glycoside fraction from the previous step

-

Polyamide resin

-

Chromatography column

-

70% Ethanol (v/v)

-

Fraction collector

Procedure:

-

Prepare a polyamide column.

-

Dissolve the concentrated fraction from the macroporous resin chromatography in a small volume of 70% ethanol.

-

Load the sample onto the polyamide column.

-

Elute the column with 70% ethanol.[2]

-

Collect fractions and monitor the presence of this compound using a suitable analytical method such as HPLC.

-

Pool the fractions containing pure this compound and concentrate to dryness.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated using the purified this compound.

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Hypothetical signaling pathway involving this compound.

References

Quantitative Analysis of Praeroside IV: A Detailed Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of praeroside IV, an iridoid glycoside of interest for its potential pharmacological activities. The following sections outline validated methods using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), designed to ensure accuracy, precision, and reliability in research and quality control settings.

Introduction to this compound and its Quantification

This compound belongs to the iridoid glycoside class of compounds, which are found in a variety of medicinal plants. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the overall development of new therapeutic agents. This guide details robust analytical methods for its determination in various matrices, including plant material and biological samples.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

A validated HPLC method provides a reliable approach for the routine quantification of this compound. This method is suitable for quality control of raw materials and finished products.

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly employed for the separation of iridoid glycosides. A typical gradient might be:

-

0-20 min: 10-30% Acetonitrile

-

20-25 min: 30-50% Acetonitrile

-

25-30 min: 50-10% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Iridoid glycosides typically exhibit UV absorption between 230 and 280 nm. For this compound, a wavelength of 240 nm can be a suitable starting point for detection.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Plant Material:

-

Accurately weigh 1.0 g of powdered plant material.

-

Extract with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

Biological Samples (e.g., Plasma):

-

Perform a protein precipitation step by adding three volumes of acetonitrile or methanol to one volume of plasma.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Reference Standard:

-

A certified reference standard of this compound is required for calibration. While a specific supplier for this compound was not identified in the search, sourcing from reputable chemical suppliers specializing in phytochemicals is recommended.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for the quantification of iridoid glycosides, which can be adapted for this compound.[1][2][3]

| Parameter | Typical Specification |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

| Specificity | No interference from blank matrix |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

For higher throughput and improved resolution, a UPLC method is recommended. This technique utilizes smaller particle size columns to achieve faster and more efficient separations.

Experimental Protocol: UPLC-PDA

Instrumentation: A UPLC system with a Photodiode Array (PDA) detector.

Chromatographic Conditions:

-

Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[2] A representative gradient is:

-

Flow Rate: 0.3 mL/min.[2]

-

Column Temperature: 40°C.[2]

-

Detection: PDA detection, monitoring at 237 nm.[2]

-

Injection Volume: 2 µL.[2]

Sample Preparation: Similar to the HPLC method, with potential for reduced sample concentration due to higher sensitivity.

Data Presentation: UPLC Method Validation Summary

This table presents the validation data for a UPLC method developed for the simultaneous quantification of six iridoid glycosides, which serves as a strong reference for a this compound method.[2]

| Parameter | Reported Value |

| Linearity (r²) | > 0.999 |

| LOD (µg/mL) | < 0.102 |

| LOQ (µg/mL) | < 0.322 |

| Intra-day Precision (RSD%) | < 1.5% |

| Inter-day Precision (RSD%) | < 1.5% |

| Stability (RSD%) | < 1.5% |

| Recovery (%) | 90.83 - 115.30 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity

For the analysis of this compound in complex matrices or at very low concentrations, an LC-MS/MS method is the gold standard, offering unparalleled sensitivity and selectivity.

Experimental Protocol: LC-MS/MS

Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

The UPLC conditions described in section 3.1 can be directly coupled to the mass spectrometer.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for iridoid glycosides.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor and Product Ions: These need to be determined by direct infusion of a this compound standard. The precursor ion will correspond to the deprotonated molecule [M-H]⁻, and product ions are generated by fragmentation in the collision cell.

-

Collision Energy and other MS parameters: These will need to be optimized for this compound to achieve the best sensitivity.

Sample Preparation: As described for the HPLC method, with careful attention to removing interfering matrix components.

Data Presentation: Expected Performance of an LC-MS/MS Method

Based on methods for similar compounds, the following performance characteristics can be expected for a validated LC-MS/MS method for this compound.

| Parameter | Expected Specification |

| Linearity (r²) | > 0.99 |

| Range | 0.1 - 50 ng/mL |

| LOD | < 0.05 ng/mL |

| LOQ | < 0.1 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

| Matrix Effect | Within acceptable limits |

Visualizations of Experimental Workflows

General Workflow for this compound Quantification

Caption: Workflow for this compound Analysis.

Principle of Chromatographic Separation

Caption: Chromatographic Separation Principle.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Praeroside IV

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Praeroside IV in plant extracts and pharmaceutical preparations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a coumarin glycoside that can be isolated from the roots of plants such as Angelica furcijuga and Peucedanum praeruptorum Dunn. It has garnered research interest for its potential hepatoprotective activities. Accurate and reliable quantitative analysis of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust RP-HPLC method for the determination of this compound. The method is based on established analytical principles for the analysis of structurally related coumarins.

Experimental Protocol

This protocol outlines the preparation of samples and standards, as well as the HPLC operating conditions for the analysis of this compound.

2.1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

Sample containing this compound (e.g., plant extract, formulation)

2.2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

2.3. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.4. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1.0 g of powdered, dried plant material and place it in a flask. Add 50 mL of 80% ethanol.

-

Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.

-

Repeat Extraction: Repeat the extraction process on the residue with another 50 mL of 80% ethanol to ensure complete extraction.

-

Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2.5. HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound, based on methods for similar coumarins.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |